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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B167290 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3,5-dinitrobenzoic acid (CAS No: 2497-91-8), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry analyses of 2-Chloro-3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppm Multiplicity

Aromatic H Data not available -

Carboxylic Acid H Data not available -
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¹³C NMR Chemical Shift (δ) ppm

C=O (Carboxylic Acid) Data not available

C-Cl Data not available

C-NO₂ Data not available

Aromatic C-H Data not available

Aromatic C (quaternary) Data not available

Note: Specific chemical shift and coupling constant data for 2-Chloro-3,5-dinitrobenzoic acid
are not readily available in the public domain. The provided table structure is based on

expected signals.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment

Data not available O-H stretch (Carboxylic Acid)

Data not available C=O stretch (Carboxylic Acid)

Data not available C-NO₂ asymmetric stretch

Data not available C-NO₂ symmetric stretch

Data not available C-Cl stretch

Data not available Aromatic C-H stretch

Data not available Aromatic C=C stretch

Note: A detailed peak list with assignments for the FT-IR spectrum of 2-Chloro-3,5-
dinitrobenzoic acid is not publicly available. The table indicates the expected characteristic

absorption bands.

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Proposed Fragment

246 Data not available [M]⁺

154 Data not available Data not available

74 Data not available Data not available

Note: The fragmentation pattern is based on the top three peaks reported by the NIST Mass

Spectrometry Data Center.[2] A detailed analysis of all fragments and their relative intensities is

not available.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of benzoic acid derivatives is as follows:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2-Chloro-3,5-dinitrobenzoic acid in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:

The ¹H NMR data referenced for this compound was acquired on a Varian CFT-20

instrument.[2]

Data Acquisition:

Acquire the spectrum using appropriate pulse sequences.
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Optimize spectral width, acquisition time, and relaxation delay for the specific nucleus

being observed.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum and perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-3,5-dinitrobenzoic acid was obtained using the KBr wafer

technique.[2] A standard protocol for this method is:

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

Rapidly triturate the mixture to ensure a homogenous dispersion and prevent moisture

absorption.

Pellet Formation:

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
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Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Mass Spectrometry (MS)
The mass spectrum data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI).[2] A general protocol for this analysis is:

Sample Introduction:

Introduce a solution of 2-Chloro-3,5-dinitrobenzoic acid into the gas chromatograph.

The GC will separate the compound from any impurities before it enters the mass

spectrometer.

Ionization:

The separated compound is subjected to electron ionization in the mass spectrometer's

ion source. High-energy electrons bombard the molecules, leading to the formation of a

molecular ion ([M]⁺) and various fragment ions.

Mass Analysis:

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer.

Detection:

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this

compound.[2]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-3,5-dinitrobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of

2-Chloro-3,5-dinitrobenzoic acid. Further research may be required to obtain more detailed

quantitative spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3,5-dinitrobenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167290#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-
5-dinitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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